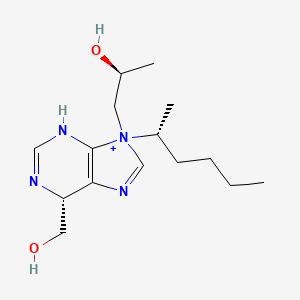
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. This specific compound is characterized by its unique structure, which includes hydroxymethyl and hydroxy-nonyl groups attached to the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Attachment of Hydroxy-Nonyl Group: The hydroxy-nonyl group is attached through a nucleophilic substitution reaction, where a nonyl halide reacts with the purine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can produce various alcohols or amines.
科学的研究の応用
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in cellular processes and as a model compound for nucleoside analogs.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and hydroxy-nonyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analog used in chemotherapy.
Uniqueness
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Unlike adenine and guanine, this compound has additional hydroxymethyl and hydroxy-nonyl groups, making it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
81129-37-5 |
|---|---|
分子式 |
C15H27N4O2+ |
分子量 |
295.4 g/mol |
IUPAC名 |
(2S)-1-[(6R)-9-[(2R)-hexan-2-yl]-6-(hydroxymethyl)-3,6-dihydropurin-9-ium-9-yl]propan-2-ol |
InChI |
InChI=1S/C15H27N4O2/c1-4-5-6-11(2)19(7-12(3)21)10-18-14-13(8-20)16-9-17-15(14)19/h9-13,20-21H,4-8H2,1-3H3,(H,16,17)/q+1/t11-,12+,13+,19?/m1/s1 |
InChIキー |
UTAMZZDMMJLQCH-ONFYGKLOSA-N |
SMILES |
CCCCC(C)[N+]1(C=NC2=C1NC=NC2CO)CC(C)O |
異性体SMILES |
CCCC[C@@H](C)[N+]1(C=NC2=C1NC=N[C@H]2CO)C[C@H](C)O |
正規SMILES |
CCCCC(C)[N+]1(C=NC2=C1NC=NC2CO)CC(C)O |
同義語 |
1,6-dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine DHMHNP erythro-1,6-dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















